Delphinidin-3,5-O-diglucoside chloride is a natural glycoside belonging to the anthocyanin class of compounds. It is derived from delphinidin, a pigment found in various fruits and flowers, which contributes to their vibrant colors. The compound has the molecular formula and a molecular weight of approximately 662.98 g/mol . Its structure features multiple hydroxyl groups and glycosidic linkages, which enhance its solubility and stability in aqueous environments. Delphinidin-3,5-O-diglucoside chloride is primarily soluble in methanol when acidified with hydrochloric acid .
These reactions are significant for understanding its behavior in biological systems and potential applications.
Delphinidin-3,5-O-diglucoside chloride exhibits several biological activities:
These properties make it a subject of interest in nutritional science and pharmacology.
The synthesis of delphinidin-3,5-O-diglucoside chloride can be achieved through several methods:
Delphinidin-3,5-O-diglucoside chloride has various applications across multiple fields:
These applications highlight its versatility as a functional ingredient.
Studies on the interactions of delphinidin-3,5-O-diglucoside chloride have focused on its ability to bind with proteins and metal ions. These interactions can enhance its stability and bioavailability:
Such interactions are crucial for understanding its pharmacokinetics and therapeutic potential.
Delphinidin-3,5-O-diglucoside chloride shares structural similarities with other anthocyanins. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Cyanidin-3-O-sambubioside-5-O-glucoside | Contains sambubioside instead of diglucoside | |
Delphinidin-3-O-rutinoside chloride | Contains rutinoside; different sugar moiety | |
Myrtillin chloride | Lacks chlorine; different structural arrangement |
Delphinidin-3,5-O-diglucoside chloride is unique due to its specific glycosidic structure that enhances solubility and stability compared to other anthocyanins. Its dual glucoside attachment allows for distinct biological activities not fully replicated by similar compounds.